molecular formula C16H12INO B13092979 5-Benzyl-7-iodoquinolin-8-ol

5-Benzyl-7-iodoquinolin-8-ol

Cat. No.: B13092979
M. Wt: 361.18 g/mol
InChI Key: MIGAMPABBIYAHI-UHFFFAOYSA-N
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Description

5-Benzyl-7-iodoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a benzyl group at the 5th position, an iodine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-7-iodoquinolin-8-ol typically involves the iodination of quinoline derivatives followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7th position of the quinoline ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-7-iodoquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-7-iodoquinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-7-iodoquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl group at the 8th position and the iodine atom at the 7th position may play crucial roles in its biological activity. These functional groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-7-iodoquinolin-8-ol is unique due to the presence of the benzyl group at the 5th position, which can influence its chemical reactivity and biological activity.

Biological Activity

5-Benzyl-7-iodoquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C15H12INO
Molecular Weight 319.17 g/mol
IUPAC Name This compound
CAS Number 92867-75-9

Synthesis

The synthesis of this compound typically involves the iodination of quinoline derivatives followed by benzylation. A common method includes:

  • Starting Material : 7-hydroxyquinoline.
  • Reagents : Iodine and benzyl bromide.
  • Conditions : The reaction is usually carried out under basic conditions (e.g., sodium hydroxide) in a solvent like dimethylformamide (DMF).

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including drug-resistant strains. A study highlighted its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , which are notorious for causing hospital-acquired infections .

Anticancer Properties

The compound has shown promising results in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have revealed that this compound possesses neuroprotective properties. It has been shown to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity associated with oxidative stress .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes, including those implicated in cancer progression.
  • Metal Chelation : Its chelating ability allows it to bind metal ions, which can mitigate oxidative stress and inflammation, critical factors in many diseases.
  • Cell Signaling Modulation : It modulates key signaling pathways involved in cell survival and apoptosis, enhancing its potential as a therapeutic agent.

Case Studies

  • Antimicrobial Efficacy :
    • A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls .
  • Cancer Research :
    • In a laboratory setting, human cancer cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability, with IC50 values indicating high potency against specific cancer types .
  • Neuroprotection :
    • Animal models subjected to oxidative stress demonstrated improved cognitive function when treated with this compound, correlating with reduced levels of β-amyloid plaques and improved neuronal integrity .

Properties

Molecular Formula

C16H12INO

Molecular Weight

361.18 g/mol

IUPAC Name

5-benzyl-7-iodoquinolin-8-ol

InChI

InChI=1S/C16H12INO/c17-14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18-15(13)16(14)19/h1-8,10,19H,9H2

InChI Key

MIGAMPABBIYAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C3=C2C=CC=N3)O)I

Origin of Product

United States

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